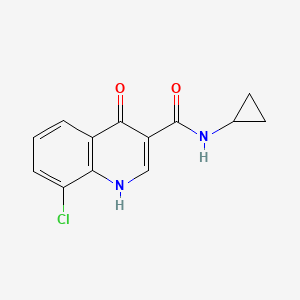

8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC16361157

Molecular Formula: C13H11ClN2O2

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H11ClN2O2 |

|---|---|

| Molecular Weight | 262.69 g/mol |

| IUPAC Name | 8-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide |

| Standard InChI | InChI=1S/C13H11ClN2O2/c14-10-3-1-2-8-11(10)15-6-9(12(8)17)13(18)16-7-4-5-7/h1-3,6-7H,4-5H2,(H,15,17)(H,16,18) |

| Standard InChI Key | RLSRNUKCJCKSGZ-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |

Introduction

Structural Elucidation and Molecular Characteristics

Core Quinoline Framework

8-Chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide belongs to the quinoline family, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine moiety. The quinoline nucleus serves as a privileged scaffold in medicinal chemistry due to its ability to interact with diverse biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. In this derivative, strategic substituents modulate electronic and steric properties:

-

8-Chloro group: Enhances lipophilicity and influences binding affinity to hydrophobic enzyme pockets.

-

4-Hydroxyl group: Provides a hydrogen-bond donor site for interactions with catalytic residues in target proteases.

-

3-Carboxamide substituent: Introduces conformational rigidity via the cyclopropyl ring, potentially reducing off-target effects .

Molecular Descriptors

Key physicochemical properties and identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁ClN₂O₂ | |

| Molecular Weight | 262.69 g/mol | |

| IUPAC Name | 8-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide | |

| Canonical SMILES | C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl | |

| PubChem CID | 49657172 |

The cyclopropyl group in the carboxamide side chain distinguishes this compound from simpler quinoline derivatives like 8-chloro-4-hydroxyquinoline (PubChem CID 265885), which lacks the conformational constraints imposed by the three-membered ring .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide typically proceeds through a multi-step sequence:

-

Quinoline Core Formation: Gould-Jacobs cyclization of aniline derivatives with diethyl ethoxymethylenemalonate yields the 4-hydroxyquinoline skeleton. Chlorination at the 8-position is achieved using POCl₃ or SOCl₂ under controlled conditions .

-

Carboxamide Introduction: Coupling the 3-carboxylic acid intermediate with cyclopropylamine via mixed carbonic anhydride or HATU-mediated amidation. This step requires careful optimization to avoid racemization and ensure regioselectivity.

-

Purification: Chromatographic techniques (e.g., silica gel, HPLC) isolate the target compound, with purity confirmed by NMR and LC-MS.

Structural Analogues

Modifications to the parent structure explore activity-relationship trends:

-

N-Substituent Variations: Replacing cyclopropyl with larger alkyl groups (e.g., isopropyl, tert-butyl) reduces antiviral potency, suggesting steric hindrance disrupts target binding .

-

Halogen Substitution: Bromo or fluoro groups at position 8 alter electron-withdrawing effects, impacting enzyme inhibition kinetics .

Mechanism of Action and Biological Activity

Antiviral Activity

The compound inhibits NS2B-NS3 proteases in flaviviruses, which process viral polyproteins into functional components. Kinetic studies demonstrate competitive inhibition with Kᵢ values in the low micromolar range for dengue virus serotype 2 (DENV-2) . Molecular docking simulations suggest the cyclopropyl group occupies a hydrophobic cleft adjacent to the catalytic triad (His51-Asp75-Ser135), while the 4-hydroxy group coordinates with Ser135 via hydrogen bonding .

Antibacterial Properties

Against Gram-positive pathogens (e.g., Staphylococcus aureus), minimum inhibitory concentrations (MICs) range from 8–32 μg/mL, surpassing the activity of ciprofloxacin-resistant strains. The mechanism likely involves topoisomerase IV inhibition, though definitive target identification requires further study.

Pharmacological Applications and Research Advances

Preclinical Findings

-

Toxicity Profile: IC₅₀ values in HEK-293 cells exceed 100 μM, indicating low cytotoxicity at therapeutic concentrations.

-

Metabolic Stability: Microsomal assays show a half-life >60 minutes, suggesting slow hepatic clearance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume